Ethyl 3-bromo-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and an ethyl ester group at the 4-position
Scientific Research Applications
Ethyl 3-bromo-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Safety and Hazards
Future Directions
Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be used as an intermediate in organic synthesis . It has potential applications in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to this compound .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Pyrazole compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole compounds are known to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Action Environment
The action, efficacy, and stability of Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with β-ketoesters or diketones, followed by bromination. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms a pyrazole intermediate, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed:
Substitution: Formation of 3-substituted pyrazole derivatives.
Reduction: Formation of ethyl 3-bromo-1H-pyrazole-4-methanol.
Oxidation: Formation of pyrazole N-oxides.
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-bromo-1H-pyrazole-4-carboxylate: Similar structure but with bromine at the 5-position.
Ethyl 3-chloro-1H-pyrazole-4-carboxylate: Chlorine instead of bromine at the 3-position, affecting its reactivity and biological activity.
Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Methyl group at the 3-position, leading to different steric and electronic properties.
Uniqueness: this compound’s unique combination of bromine and ester functionalities makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds .
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONTLMXUZERMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719102 | |
Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-91-0 | |
Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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